2,5-Dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline
Description
2,5-Dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline is an organic compound featuring a thiazole ring, which is known for its diverse biological activities
Properties
Molecular Formula |
C13H16N2S |
|---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
2,5-dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C13H16N2S/c1-8-5-12(14)9(2)4-11(8)6-13-15-10(3)7-16-13/h4-5,7H,6,14H2,1-3H3 |
InChI Key |
YWJXAQBRTXKHCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C)CC2=NC(=CS2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Aniline Group: The thiazole derivative is then reacted with 2,5-dimethylaniline under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiazole ring or the aniline group, potentially leading to the formation of dihydrothiazole derivatives or aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrothiazole or aniline derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic ring.
Scientific Research Applications
2,5-Dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]phenol
- 2,5-Dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]benzaldehyde
Uniqueness
2,5-Dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
